Regioisomeric Scaffold Differentiation: Benzylic Amine vs. Benzylic Morpholine in Kinase Inhibition Context
The target compound positions the primary amine at the benzylic carbon (C1) with the morpholine at C2, whereas the more common regioisomer 2-(4-fluorophenyl)-2-morpholin-4-ylethanamine (CAS 851169-46-5) places the morpholine at the benzylic position. This positional swap alters the hydrogen-bond donor/acceptor geometry at the hinge-binding region of kinase targets. In CDK8/19 inhibitor optimization campaigns, compounds bearing a 4-fluorophenyl pendant linked via an acrylamide spacer to a morpholine-containing moiety achieved CDK8 IC50 values of 2.5 nM with complete elimination of time-dependent CYP3A4 inhibition (99% compound remaining post-incubation) [1]. While direct head-to-head data for the target compound against its regioisomer in this specific assay are not publicly available, the benzylic amine configuration in the target compound provides a distinct vector for hydrogen-bond interactions compared to the benzylic morpholine configuration, which influences binding affinity and selectivity profiles [2].
| Evidence Dimension | Scaffold architecture: amine position relative to morpholine |
|---|---|
| Target Compound Data | Primary amine at benzylic C1; morpholine at C2 (CAS 852443-73-3) |
| Comparator Or Baseline | Morpholine at benzylic C1; primary amine at C2 (CAS 851169-46-5, PubChem CID 4352885) |
| Quantified Difference | Structural regioisomer; no direct comparative potency data available; observed CDK8 IC50 = 2.5 nM for optimized congener containing analogous 4-fluorophenyl-morpholine motif |
| Conditions | CDK8 enzyme inhibition assay; CYP3A4 time-dependent inhibition assay (human liver microsomes) |
Why This Matters
The amine position directly impacts hydrogen-bonding capability at the hinge region of kinase targets and susceptibility to CYP-mediated metabolism, making regioisomer-specific selection essential for kinase inhibitor development programs.
- [1] Kuriwaki, I. et al. Studies of CDK 8/19 inhibitors: Discovery of novel and selective CDK8/19 dual inhibitors and elimination of their CYP3A4 time-dependent inhibition potential. Bioorg. Med. Chem. 2017, 25 (3), 1106–1120. https://doi.org/10.1016/j.bmc.2016.12.024. View Source
- [2] PubChem. 2-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine. PubChem CID 4352885; InChIKey: CHWYCUIRUZAFQG-UHFFFAOYSA-N. https://pubchem.ncbi.nlm.nih.gov/compound/4352885 (accessed 2026-04-27). View Source
